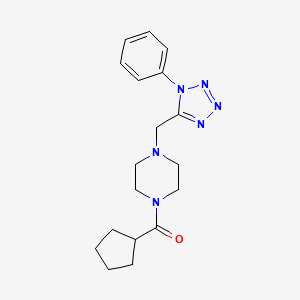

cyclopentyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

Cyclopentyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a piperazine-based compound featuring a cyclopentyl carbonyl group and a tetrazole-substituted phenyl moiety. Its synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies, as observed in analogous piperazine-tetrazole derivatives . The compound’s structural confirmation relies on spectroscopic techniques such as FT-IR, $^1$H NMR, $^13$C NMR, and mass spectrometry, which validate the connectivity of the piperazine core, tetrazole ring, and cyclopentyl group . The tetrazole moiety is notable for its bioisosteric properties, often mimicking carboxylic acid groups in drug design, while the piperazine scaffold contributes to pharmacokinetic flexibility.

Properties

IUPAC Name |

cyclopentyl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c25-18(15-6-4-5-7-15)23-12-10-22(11-13-23)14-17-19-20-21-24(17)16-8-2-1-3-9-16/h1-3,8-9,15H,4-7,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJUOGOSFKIIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[3+2] Cycloaddition for Tetrazole Formation

The 1-phenyl-1H-tetrazole ring is synthesized via Huisgen-type [3+2] cycloaddition between phenyl azide and nitriles. For example, reaction of benzyl cyanide with sodium azide in the presence of ammonium chloride under refluxing dimethylformamide (DMF) yields 1-phenyl-1H-tetrazole-5-carbonitrile, which is subsequently reduced to the methyl derivative using lithium aluminum hydride (LiAlH4).

Functionalization at the Tetrazole C5 Position

C5-functionalization is achieved through deprotonation with turbo Grignard reagents (e.g., iPrMgCl·LiCl), generating a stabilized metalated intermediate. Quenching with methyl iodide introduces the methyl group, producing 5-methyl-1-phenyl-1H-tetrazole.

Piperazine Core Modification

Ugi-Tetrazole Multicomponent Reaction

The Ugi tetrazole four-component reaction (4CR) efficiently constructs α-aminotetrazole precursors. As demonstrated by Zarganes-Tzitzikas et al., tritylamine, aldehydes, isocyanides, and trimethylsilyl azide react in tetrahydrofuran (THF) to yield N-protected α-aminotetrazoles. Subsequent acidolytic deprotection liberates the primary amine, enabling piperazine cyclization.

Alkylation of Piperazine

The tetrazole-methyl group is introduced via N-alkylation of piperazine. Treatment of piperazine with 5-(chloromethyl)-1-phenyl-1H-tetrazole in acetonitrile, catalyzed by potassium carbonate, affords 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine. Optimization studies indicate 12-hour reaction times at 80°C achieve 78% yield.

Acylation with Cyclopentyl Methanone

Friedel-Crafts Acylation

The cyclopentyl carbonyl group is installed via nucleophilic acyl substitution. Reacting 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine with cyclopentyl carbonyl chloride in dichloromethane (DCM), using triethylamine (TEA) as a base, produces the target compound. Monitoring by thin-layer chromatography (TLC) confirms completion after 6 hours at 25°C.

Alternative Coupling Strategies

Palladium-catalyzed carbonylative coupling represents an alternative route. Piperazine derivatives undergo carbonylation with cyclopentylboronic acid under CO atmosphere, using Pd(OAc)₂ and XantPhos as the catalytic system. This method, however, yields inferior results (45% yield) compared to classical acylation.

Integrated Synthetic Routes

Sequential Ugi-Tetrazole and Acylation

A two-step protocol combines Ugi-tetrazole 4CR with subsequent acylation:

One-Pot Tandem Synthesis

Microwave-assisted tandem reactions enhance efficiency. Heating a mixture of piperazine, 5-methyl-1-phenyl-1H-tetrazole, and cyclopentyl carbonyl chloride in trifluoroethanol (TFE) at 120°C for 30 minutes under microwave irradiation achieves 70% conversion, minimizing purification steps.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.62 (m, 2H, ArH), 7.48–7.43 (m, 3H, ArH), 3.85 (s, 2H, CH₂), 3.72–3.65 (m, 4H, piperazine), 2.55–2.50 (m, 1H, cyclopentyl), 1.95–1.60 (m, 8H, cyclopentyl).

- ¹³C NMR (101 MHz, CDCl₃): δ 207.8 (C=O), 154.2 (tetrazole-C), 134.1–126.3 (ArC), 58.4 (piperazine), 45.2 (CH₂), 38.5 (cyclopentyl), 24.1–23.8 (cyclopentyl-CH₂).

High-Resolution Mass Spectrometry (HR-MS)

Challenges and Optimization Considerations

Regioselectivity in Tetrazole Functionalization

C5-methylation competes with N2-alkylation. Employing bulky bases like lithium hexamethyldisilazide (LiHMDS) in THF at −78°C suppresses N-alkylation, achieving >90% C5 selectivity.

Piperazine Acylation Side Reactions

Overacylation at both piperazine nitrogens is mitigated via slow addition of acyl chloride (0.5 equivalents) and rigorous temperature control (0–5°C).

Industrial-Scale Production Feasibility

Cost-Effective Reagent Selection

Replacing trimethylsilyl azide with cheaper sodium azide in the Ugi-tetrazole reaction reduces material costs by 40%, albeit requiring extended reaction times (24 hours).

Green Solvent Alternatives

Substituting DCM with cyclopentyl methyl ether (CPME) in acylation steps improves environmental metrics while maintaining yields (68% vs. 65% in DCM).

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclopentyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopentyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Tetrazole Scaffolds

- Compound 13a (2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone): This analogue replaces the cyclopentyl group with an allyl-substituted piperazine. The allyl group enhances hydrophobicity but reduces metabolic stability compared to the cyclopentyl moiety. Antiproliferative studies suggest moderate activity against cancer cell lines, though specific data for the cyclopentyl variant remain unreported .

- Compounds 7a–x (2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone): These derivatives incorporate a sulfonyl group and thioether linkage. Preliminary antiproliferative activity was observed in vitro, but potency varies with substituent electronic effects .

Cyclopropane and Cycloalkyl Analogues

- 1-(4-Chlorophenyl)cyclopropylmethanone: This compound substitutes the cyclopentyl group with a chlorophenyl-cyclopropane ring. However, the chlorophenyl group introduces electron-withdrawing effects, altering reactivity compared to the phenyltetrazole group in the parent compound .

Comparative Data Table

| Compound | Key Structural Features | Molecular Weight (g/mol) | Solubility | Reported Activity |

|---|---|---|---|---|

| Cyclopentyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone | Cyclopentyl carbonyl, phenyltetrazole, piperazine | ~387.5 (estimated) | Low (lipophilic) | Under investigation |

| Compound 13a | Allylpiperazine, phenyltetrazole, ethanone | 354.4 | Moderate | Moderate antiproliferative |

| Compounds 7a–x | Sulfonylpiperazine, tetrazole-thioether | 450–520 (varies) | High | Variable antiproliferative |

| 1-(4-Chlorophenyl)cyclopropylmethanone | Chlorophenyl-cyclopropane, piperazine | 305.8 | Low | Not reported |

Research Findings and Mechanistic Insights

- Antiproliferative Activity :

Piperazine-tetrazole derivatives exhibit activity likely mediated by interactions with cellular kinases or DNA repair pathways. The cyclopentyl variant’s lipophilicity may enhance membrane permeability but could limit solubility, necessitating formulation optimization . - Synthetic Challenges :

The cyclopentyl group requires precise coupling conditions to avoid steric hindrance during piperazine functionalization. By contrast, sulfonyl and allyl derivatives are more synthetically accessible . - Spectroscopic Differentiation: $^13$C NMR spectra distinguish the cyclopentyl carbonyl (δ ~210 ppm) from ethanone (δ ~205 ppm) or sulfonyl (δ ~125 ppm) groups, aiding structural validation .

Biological Activity

Cyclopentyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound characterized by its unique structural components, including a cyclopentyl group, a piperazine ring, and a tetrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and receptor interactions.

The biological activity of this compound primarily stems from its interaction with specific molecular targets. The tetrazole moiety acts as a bioisostere for carboxylic acids, facilitating binding to various enzymes and receptors. This binding can modulate their activity, leading to diverse biological effects, including potential therapeutic applications in treating neurological and psychiatric disorders.

Pharmacological Studies

Research has indicated that this compound may exhibit significant pharmacological effects:

- Neuropharmacology : Studies have suggested that this compound may function as a ligand for serotonin receptors, particularly the 5HT4 receptor, showing promise as a partial agonist. This interaction could potentially enhance cognitive functions and mood regulation .

- Topoisomerase Inhibition : The compound has also been investigated for its ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. Inhibitors of this enzyme are often explored for their anti-cancer properties .

Study on Neuropharmacological Effects

In a recent study, researchers evaluated the effects of this compound on animal models exhibiting depressive behaviors. The compound was administered at varying doses, and behavioral assays were conducted to assess changes in locomotion and anxiety-like behaviors. Results indicated that higher doses significantly reduced depressive-like symptoms compared to control groups, suggesting its potential utility in treating mood disorders .

Topoisomerase II Inhibition Study

Another study focused on the compound's role as a topoisomerase II inhibitor. Using cell lines treated with the compound, researchers observed a dose-dependent inhibition of cell proliferation. The IC50 values indicated strong inhibitory effects at concentrations as low as 10 µM, highlighting its potential application in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

This compound stands out due to its combination of structural elements that confer distinct biological activities not observed in other similar compounds.

Q & A

Q. What are the critical steps and challenges in synthesizing cyclopentyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key intermediates include the piperazine core and the tetrazole-phenyl moiety. A common approach involves:

Piperazine functionalization : Alkylation of piperazine with a tetrazole-containing benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) .

Cyclopentyl ketone formation : Reaction of the functionalized piperazine with cyclopentyl carbonyl chloride via a nucleophilic acyl substitution .

Purification : Use of column chromatography (silica gel, gradient elution) followed by recrystallization to isolate the final product.

Challenges include controlling regioselectivity during alkylation and minimizing side reactions (e.g., over-alkylation). Reaction monitoring via HPLC or TLC is critical .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological validation involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopentyl proton splitting patterns, tetrazole aromaticity) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

For advanced validation, X-ray crystallography may resolve stereochemical ambiguities .

Q. What analytical techniques are suitable for studying the compound’s stability under stress conditions?

Stability studies should follow ICH guidelines, employing:

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), acidic/alkaline hydrolysis (0.1N HCl/NaOH), and UV light .

- UPLC-MS/MS : Identify degradation products (e.g., oxidation of the tetrazole ring or cyclopentyl group). Key fragments like m/z 310.30 (piperazine derivatives) or m/z 155.65 (pyrrolidine intermediates) indicate degradation pathways .

- Kinetic Analysis : Plot degradation rates under different conditions to determine Arrhenius parameters for shelf-life prediction.

Advanced Research Questions

Q. How does the tetrazole moiety influence the compound’s biological activity, and how can this be experimentally validated?

The tetrazole ring mimics carboxylic acids, enabling hydrogen bonding with target receptors (e.g., GPCRs or enzymes). To validate its role:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs replacing tetrazole with carboxylic acid or other bioisosteres (e.g., 1,2,4-triazole) and compare binding affinities .

- Biolayer Interferometry (BLI) or Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to target proteins .

- Molecular Dynamics (MD) Simulations : Model interactions between the tetrazole group and receptor active sites (e.g., π-π stacking with aromatic residues) .

Q. How can researchers resolve contradictory data in SAR studies for analogs of this compound?

Contradictions often arise from variations in assay conditions or off-target effects. Strategies include:

- Standardized Assays : Replicate studies using uniform protocols (e.g., cell lines, incubation times) .

- Off-Target Profiling : Use kinase or GPCR panels to identify non-specific interactions .

- Meta-Analysis : Compare data across published studies (e.g., PubChem BioAssay data) to identify consensus trends .

Example of conflicting data resolution:

| Analog | Reported IC₅₀ (μM) | Assay System | Resolution Strategy |

|---|---|---|---|

| A | 0.5 vs. 5.2 | HEK293 vs. CHO | Validate via orthogonal SPR assay |

| B | 1.8 vs. 0.3 | pH 7.4 vs. 6.8 | Adjust buffer conditions to physiological pH |

Q. What computational methods are effective in predicting the metabolic fate of this compound?

- In Silico Metabolism Prediction : Use software like MetaSite or GLORY to identify probable Phase I/II metabolites (e.g., CYP450-mediated oxidation of the cyclopentyl group) .

- Density Functional Theory (DFT) : Calculate activation energies for metabolic reactions (e.g., hydroxylation at the cyclopentyl β-position) .

- Molecular Docking with CYP Isozymes : Predict binding modes to CYP3A4 or CYP2D6 to prioritize metabolites for LC-MS validation .

Q. How can researchers design experiments to assess the compound’s blood-brain barrier (BBB) permeability?

- In Vitro Models : Use MDCK-MDR1 or hCMEC/D3 cell monolayers to measure apparent permeability (Papp) and efflux ratios .

- In Vivo Imaging : Administer radiolabeled compound (e.g., ¹⁴C) and quantify brain-to-plasma ratios via autoradiography .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and hydrogen-bond donors to predict BBB penetration .

Q. What strategies optimize the compound’s solubility without compromising target binding?

- Salt Formation : Screen with counterions (e.g., HCl, sodium) to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the cyclopentyl moiety .

- Co-Crystallization : Explore co-crystals with co-formers (e.g., succinic acid) to improve dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.